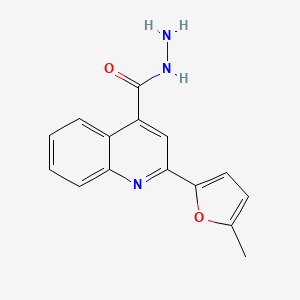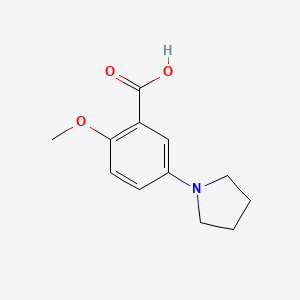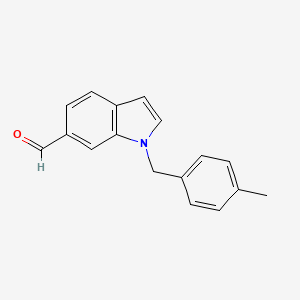![molecular formula C21H26N4O3 B3022257 4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid CAS No. 1142210-27-2](/img/structure/B3022257.png)
4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Overview
Description
The compound “4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid” is a specialty biochemical for proteomics research applications . It has a molecular weight of 382.46 .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not provided in the search results . These properties can be determined experimentally.Scientific Research Applications
a. Antipsychotic Agents: Piperidine-containing compounds have been investigated as potential antipsychotic agents. Their interactions with neurotransmitter receptors, such as dopamine and serotonin receptors, make them promising candidates for treating mental disorders.
b. Analgesics and Pain Management: Certain piperidine derivatives exhibit analgesic properties. Researchers have explored their potential as pain-relieving agents by targeting opioid receptors or modulating pain pathways.
c. Anti-Inflammatory Drugs: The anti-inflammatory activity of piperidine derivatives has been studied extensively. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammation, making them relevant for conditions like arthritis and autoimmune diseases.
d. Antiviral Agents: Piperidine-based compounds have shown antiviral activity against various viruses. Researchers have investigated their potential as inhibitors of viral enzymes or entry inhibitors.
e. Anticancer Agents: Several piperidine derivatives exhibit cytotoxic effects against cancer cells. Their mechanisms of action include interference with cell cycle progression, inhibition of DNA replication, and disruption of cellular signaling pathways.
f. Neuroprotective Compounds: Piperidine derivatives have been explored for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems.
Organic Synthesis and Chemical Biology
Apart from medicinal applications, piperidine derivatives find use in organic synthesis and chemical biology:
a. Synthetic Methods: Researchers continuously develop efficient methods for synthesizing piperidines. Strategies include cyclization reactions, multicomponent reactions, and annulation processes. These methods enable access to diverse piperidine scaffolds.
b. Spiropiperidines: Spiropiperidines, a class of piperidine derivatives, have interesting structural features. They are used in the synthesis of natural products and bioactive compounds.
c. Condensed Piperidines: Condensed piperidines, fused with other heterocycles, offer unique reactivity. They serve as valuable intermediates in complex molecule synthesis.
d. Biological Evaluation: Scientists evaluate the biological activity of synthetic and natural piperidines. High-throughput screening and structure-activity relationship studies help identify potential drug candidates.
Safety and Hazards
properties
IUPAC Name |
4-[[1-methyl-3-(piperidine-1-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23-18-9-12-24(13-15-5-7-16(8-6-15)21(27)28)14-17(18)19(22-23)20(26)25-10-3-2-4-11-25/h5-8H,2-4,9-14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFVGYXMDZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=N1)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108025 | |
| Record name | Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-piperidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142210-27-2 | |
| Record name | Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-piperidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[1,4,6,7-tetrahydro-1-methyl-3-(1-piperidinylcarbonyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)




![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)


![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)
![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)
![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)